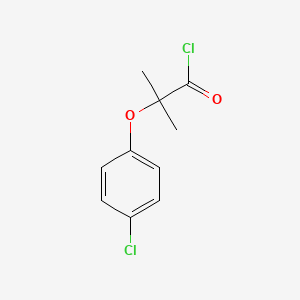

2-(4-Chlorophenoxy)-2-methylpropanoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODRWLGKUBMFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381779 | |

| Record name | 2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5542-60-9 | |

| Record name | 2-(4-chlorophenoxy)-2-methylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5542-60-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of fibrate-class hypolipidemic agents. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent and efficient conversion from its carboxylic acid precursor, 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid). We will explore the mechanistic underpinnings of the chlorination reaction using thionyl chloride, detail a robust experimental protocol, address critical safety considerations, and outline methods for product purification and characterization. The causality behind procedural choices is emphasized to provide a field-proven perspective for laboratory and process scale-up.

Introduction and Strategic Importance

This compound (CAS No: 5542-60-9) is a reactive acyl chloride.[1][2][3] Its primary value lies in its function as a key building block for active pharmaceutical ingredients (APIs), most notably fibrates such as Clofibrate and Fenofibrate.[4][5] These drugs are peroxisome proliferator-activated receptor alpha (PPARα) agonists, widely prescribed to manage hyperlipidemia by lowering triglyceride and very-low-density lipoprotein levels in the blood.[6][7]

The synthesis of this acyl chloride is a critical step that activates the carboxylic acid group of its parent molecule, clofibric acid, rendering it susceptible to nucleophilic attack for subsequent esterification or amidation reactions.[8] The efficiency and purity achieved in this step directly impact the yield and quality of the final API. This guide focuses on the most common and industrially relevant synthetic route: the reaction of 2-(4-chlorophenoxy)-2-methylpropanoic acid with thionyl chloride (SOCl₂).

The Core Synthesis: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. While several reagents can accomplish this, including phosphorus trichloride (PCl₃) and oxalyl chloride ((COCl)₂), thionyl chloride is frequently the reagent of choice for this particular synthesis due to its efficacy and the convenient nature of its byproducts.[9][10][11]

Causality of Reagent Selection: Why Thionyl Chloride?

The strategic selection of thionyl chloride is based on several key advantages:

-

Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[8][11] Being gases, they are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying the purification process significantly.[11]

-

High Reactivity: Thionyl chloride readily reacts with carboxylic acids, often without the need for harsh conditions or complex catalysts, although a catalyst can be used to increase the reaction rate.[12]

-

Versatility: The reaction can be performed neat (using excess thionyl chloride as the solvent) or in a variety of inert aprotic solvents, such as dichloromethane (DCM) or toluene.[12][13]

The Reaction Mechanism: A Self-Validating Pathway

The reaction proceeds via a nucleophilic acyl substitution pathway. Understanding this mechanism is crucial for controlling the reaction and troubleshooting potential issues.

-

Activation of the Carboxylic Acid: The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[9][14][15]

-

Formation of the Acyl Chlorosulfite Intermediate: This initial attack leads to the displacement of a chloride ion and the formation of a protonated acyl chlorosulfite intermediate. This key step transforms the hydroxyl group (-OH), a poor leaving group, into the acyl chlorosulfite group, which is an excellent leaving group.[14]

-

Nucleophilic Attack by Chloride: The chloride ion, liberated in the previous step, now acts as a nucleophile and attacks the carbonyl carbon of the intermediate.[8][9]

-

Collapse of the Tetrahedral Intermediate: A transient tetrahedral intermediate is formed, which quickly collapses. This collapse results in the reformation of the carbonyl double bond and the elimination of the leaving group. The leaving group itself is unstable and decomposes into the gaseous products sulfur dioxide (SO₂) and another chloride ion, which ultimately forms HCl with the proton released earlier.[8][16]

This elegant mechanism ensures a high-yield conversion, as the formation of stable gaseous products makes the final step essentially irreversible under the reaction conditions.

dot digraph "Reaction_Mechanism" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes for reactants and intermediates RCOOH [label="2-(4-Chlorophenoxy)-2-methylpropanoic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SOCl2 [label="Thionyl Chloride (SOCl₂)"]; Intermediate1 [label="Protonated Acyl Chlorosulfite Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Chloride_Ion [label="Chloride Ion (Cl⁻)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Gaseous Byproducts (SO₂ + HCl)"];

// Edges to show the flow RCOOH -> Intermediate1 [label="1. Attack on SOCl₂"]; SOCl2 -> Intermediate1; Intermediate1 -> Chloride_Ion [label="2. Releases Cl⁻"]; Chloride_Ion -> Tetrahedral_Intermediate [label="3. Nucleophilic Attack", dir=back]; Intermediate1 -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Product [label="4. Collapse & Elimination"]; Tetrahedral_Intermediate -> Byproducts [label="Decomposition"];

// Invisible nodes for alignment {rank=same; RCOOH; SOCl2;} {rank=same; Product; Byproducts;} } caption [label="Fig. 1: Simplified Reaction Mechanism.", fontsize=11, fontcolor="#5F6368"]; }

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations involving thionyl chloride must be conducted in a certified chemical fume hood.[17]

Reagents and Materials

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Molar Equiv. | Quantity |

| 2-(4-Chlorophenoxy)-2-methylpropanoic acid | 882-09-7 | 214.65 | 1.0 | 21.47 g |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 2.0 - 3.0 | 20 - 30 mL |

| Toluene (or DCM), anhydrous (optional solvent) | 108-88-3 | 92.14 | - | 100 mL |

| N,N-Dimethylformamide (DMF) (optional catalyst) | 68-12-2 | 73.09 | ~0.05 | ~0.2 mL |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Gas outlet adapter connected to a gas trap (e.g., a bubbler containing 5M NaOH solution)

-

Vacuum distillation apparatus

Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with the magnetic stir bar, dropping funnel, and reflux condenser. Ensure the top of the condenser is connected via the adapter to the gas trap. The entire apparatus must be dry to prevent premature hydrolysis of the thionyl chloride and the product.

-

Charging the Reactor: Add 2-(4-chlorophenoxy)-2-methylpropanoic acid (21.47 g, 0.1 mol) to the flask. If using a solvent, add 100 mL of anhydrous toluene.

-

Addition of Thionyl Chloride: Charge the dropping funnel with thionyl chloride (e.g., 24 mL, ~0.33 mol). Begin stirring the flask contents and add the thionyl chloride dropwise over 30-45 minutes. The reaction is exothermic, and gas evolution (HCl, SO₂) will be observed. Maintain the temperature below 40°C during the addition. Rationale: A controlled addition prevents an uncontrolled exotherm and excessive gas evolution that could overwhelm the trap.

-

Reaction Completion: After the addition is complete, slowly heat the mixture to a gentle reflux (for toluene, ~80-90°C) and maintain for 2-3 hours. Rationale: Heating ensures the reaction goes to completion. The reaction can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: Cool the mixture to room temperature. Rearrange the apparatus for simple distillation. Carefully distill off the excess thionyl chloride and the solvent (if used). Applying a gentle vacuum can facilitate this process.

-

Purification by Vacuum Distillation: The crude residual oil is the desired acyl chloride. Purify it by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., approx. 110-115 °C at 5 mmHg). Rationale: Vacuum distillation is essential as the product has a high boiling point and may decompose at atmospheric pressure.

dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", width=2.5, height=0.6]; edge [color="#5F6368"];

// Workflow Stages Setup [label="1. Assemble Dry Apparatus\n(Flask, Condenser, Gas Trap)"]; Charge [label="2. Charge Acid & Solvent"]; Add_SOCl2 [label="3. Add SOCl₂ Dropwise\n(Control Temperature)"]; Reflux [label="4. Heat to Reflux\n(2-3 hours)"]; Workup [label="5. Cool & Remove Excess SOCl₂\n(Distillation)"]; Purify [label="6. Purify by Vacuum Distillation"]; Analyze [label="7. Characterize Product\n(NMR, IR, GC-MS)"];

// Connections Setup -> Charge; Charge -> Add_SOCl2; Add_SOCl2 -> Reflux; Reflux -> Workup; Workup -> Purify; Purify -> Analyze; } caption [label="Fig. 2: Synthesis & Purification Workflow.", fontsize=11, fontcolor="#5F6368"]; }

Scientific Integrity: Safety and Protocol Validation

A robust protocol is inherently a safe one. Trustworthiness is established through rigorous hazard assessment and analytical confirmation of the product's identity and purity.

Hazard Analysis and Safety Precautions

Working with thionyl chloride and acyl chlorides requires strict adherence to safety protocols.

| Substance | Key Hazards | Handling Precautions |

| Thionyl Chloride (SOCl₂) ** | Highly corrosive, toxic if inhaled, lachrymator (causes tearing), reacts violently with water to release toxic gases (HCl, SO₂).[18][19][20][21] | Always handle in a chemical fume hood. Wear appropriate PPE: chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[17][19] Ensure an eyewash station and safety shower are accessible.[17][18] Store away from moisture.[18] |

| This compound | Corrosive, causes skin and eye irritation, moisture-sensitive (hydrolyzes back to the acid and HCl).[2] | Handle with the same level of PPE as thionyl chloride. Avoid contact with skin and eyes. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. |

| Hydrogen Chloride (HCl) & Sulfur Dioxide (SO₂) ** | Corrosive and toxic gases, severe respiratory irritants. | Ensure the reaction is vented to an efficient gas scrubber or trap containing a basic solution (e.g., NaOH) to neutralize the acidic gases. |

Protocol Validation and Product Characterization

The identity and purity of the synthesized this compound must be unequivocally confirmed.

-

Infrared (IR) Spectroscopy: Successful conversion is confirmed by the disappearance of the broad -OH stretch (around 3000 cm⁻¹) of the carboxylic acid and the appearance of a strong C=O stretch for the acyl chloride at a higher wavenumber (typically 1780-1815 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to be similar to the starting acid, showing signals for the methyl protons (~1.7 ppm) and the aromatic protons (two doublets between ~6.9-7.4 ppm). The key confirmation is the disappearance of the acidic proton (-COOH) signal, which is typically a broad singlet at >10 ppm.

-

¹³C NMR: The carbonyl carbon signal will shift significantly upon conversion from the carboxylic acid to the more electrophilic acyl chloride.

-

-

Purity Analysis (GC-MS): Gas Chromatography-Mass Spectrometry is an excellent method to assess purity and confirm the molecular weight of the product (232.01 g/mol for C₁₀H₁₀Cl₂O₂).[2]

Conclusion

The synthesis of this compound via the chlorination of clofibric acid with thionyl chloride is a well-established, reliable, and efficient method. The choice of reagent is justified by the ease of byproduct removal, which simplifies purification and drives the reaction to completion. By understanding the underlying mechanism and adhering to rigorous safety and handling protocols, researchers can consistently produce high-purity material essential for the development of fibrate-based pharmaceuticals and other advanced chemical applications. The validation of each batch through standard analytical techniques is a non-negotiable step to ensure the integrity of subsequent research and development activities.

References

- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.

- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Thionyl Chloride.

- OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry.

- Carl ROTH GmbH + Co. KG. (2024, September 19). Safety Data Sheet: Thionyl chloride.

- Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- The Organic Chemistry Tutor. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube.

- Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.

- National Oceanic and Atmospheric Administration. (n.d.). THIONYL CHLORIDE. CAMEO Chemicals.

- Ali, F., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. National Institutes of Health.

- ResearchGate. (n.d.). Synthesis of fibrates by alkylation and hydrolysis.

- ChemicalBook. (n.d.). This compound synthesis.

- ChemicalBook. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropionic acid synthesis.

- Google Patents. (n.d.). US8445715B2 - Method of synthesizing fenofibrate.

- Google Patents. (n.d.). JP5442603B2 - A new synthesis of fenofibrate.

- Ashnagar, A., Naseri, N. G., & Eghlimi, K. P. (2007). Synthesis of A Series of Clofibrate Drugs. Oriental Journal of Chemistry, 23(2).

- United States Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.

- Stenutz, R. (n.d.). (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

- National Center for Biotechnology Information. (n.d.). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. PubMed.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Chem-Impex International. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropionic acid.

- Santa Cruz Biotechnology. (n.d.). 2-(4-fluorophenoxy)-2-methylpropanoyl chloride.

- Stenutz, R. (n.d.). 2-(4-chlorophenoxy)-2-methylpropanoic acid.

- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.

- Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide.

- United States Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.

- Wikipedia. (n.d.). Clofibric acid.

- Google Patents. (n.d.). CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

- APExBIO. (n.d.). Clofibric Acid - High-Purity Metabolic Research Reagent.

- Google Patents. (n.d.). US6770783B1 - Method for producing acid chlorides.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 5. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]

- 6. Clofibric acid - Wikipedia [en.wikipedia.org]

- 7. apexbt.com [apexbt.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. One moment, please... [chemistrysteps.com]

- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 13. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]

- 14. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 15. youtube.com [youtube.com]

- 16. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 17. drexel.edu [drexel.edu]

- 18. nj.gov [nj.gov]

- 19. carlroth.com:443 [carlroth.com:443]

- 20. carlroth.com:443 [carlroth.com:443]

- 21. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Esterification of Alcohols with 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride

This guide provides a comprehensive technical overview of the reaction mechanism between 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride and alcohols. It is intended for researchers, scientists, and professionals in drug development who utilize this critical reaction for the synthesis of active pharmaceutical ingredients (APIs), particularly within the fibrate class of drugs.

Introduction: Significance and Context

This compound is a highly reactive acyl chloride derivative. Its parent carboxylic acid, clofibric acid, is the active metabolite of several fibrate drugs used to manage hyperlipidemia.[1][2] The esterification of this acyl chloride with various alcohols is a cornerstone reaction for producing prodrugs like Fenofibrate and Ronifibrate, which enhance bioavailability.[3][4]

Understanding the underlying mechanism of this reaction is not merely academic; it is paramount for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring the scalability of API synthesis. The reaction is a classic example of nucleophilic acyl substitution , a fundamental process in organic chemistry.[5][6] Acyl chlorides are the most reactive of the carboxylic acid derivatives, ensuring that these reactions are typically fast, exothermic, and high-yielding compared to alternatives like Fischer esterification.[7][8]

The Core Reaction Mechanism: A Step-by-Step Analysis

The conversion of an alcohol to an ester using this compound proceeds via a nucleophilic addition-elimination mechanism .[6][9] The process can be dissected into several key stages, often facilitated by a non-nucleophilic base like pyridine.

Step 1: Nucleophilic Attack

The reaction initiates with the alcohol acting as a nucleophile.[10] A lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[11] This carbon is highly electron-deficient due to the inductive effect of the adjacent oxygen and chlorine atoms.[6] This attack results in the formation of a transient, high-energy tetrahedral intermediate .[7][10]

Step 2: Collapse of the Tetrahedral Intermediate

The unstable tetrahedral intermediate rapidly collapses to reform the stable carbonyl double bond.[9] In this step, the pair of electrons on the negatively charged oxygen atom moves back down, and the carbon-chlorine bond breaks, expelling a chloride ion (Cl⁻) as the leaving group.[10][11] Chloride is an excellent leaving group, which contributes to the high reactivity of acyl chlorides.

Step 3: Deprotonation and Product Formation

The resulting product is a protonated ester, which is a strong acid. A base, typically the chloride ion or an added base like pyridine, removes the proton from the oxygen atom to yield the final, neutral ester product and a byproduct, hydrochloric acid (HCl).[9][10]

The Critical Role of a Base (Pyridine)

In practice, this reaction is almost always performed in the presence of a weak, non-nucleophilic base such as pyridine or triethylamine (TEA).[5][12] The base serves two crucial functions:

-

HCl Scavenger: The reaction generates stoichiometric amounts of HCl gas.[9] Pyridine neutralizes this acid, forming pyridinium chloride.[7] This is vital because allowing HCl to accumulate would protonate the starting alcohol, converting it into its conjugate acid, which is no longer nucleophilic and would halt the reaction.

-

Nucleophilic Catalyst (Acylpyridinium Ion Formation): Pyridine can also act as a nucleophilic catalyst. It can attack the acyl chloride to form a highly reactive intermediate, an N-acylpyridinium ion .[7][13][14] This intermediate is even more electrophilic than the original acyl chloride, making it highly susceptible to attack by the alcohol. This catalytic pathway often accelerates the reaction significantly.[14][15]

Below is a diagram illustrating the dual role of pyridine in the reaction mechanism.

Caption: Dual role of Pyridine in esterification.

Key Reaction Parameters and Optimization

Achieving high yield and purity requires careful control over several experimental variables.

| Parameter | Recommended Condition | Rationale & Causality |

| Solvent | Anhydrous, aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether).[16] | Acyl chlorides are highly moisture-sensitive and will readily hydrolyze to the corresponding carboxylic acid if water is present.[5] Aprotic solvents prevent this side reaction and do not compete with the alcohol nucleophile. |

| Temperature | Typically 0 °C to room temperature. | The reaction is exothermic.[9] Starting at a lower temperature (0 °C) helps control the reaction rate, prevents potential side reactions, and is a standard safety practice before allowing the reaction to proceed at room temperature. |

| Stoichiometry | Slight excess of the alcohol or acyl chloride (e.g., 1.1 to 1.2 equivalents). | Using a slight excess of one reagent can help drive the reaction to completion, especially if one component is more valuable or difficult to remove post-reaction. The base (pyridine) is typically used in slight excess (e.g., 1.2-1.5 eq.) to ensure complete HCl neutralization. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon).[16] | This is another crucial measure to prevent the ingress of atmospheric moisture, which would lead to the hydrolysis of the acyl chloride.[16] |

Exemplary Experimental Protocol

This protocol provides a generalized, self-validating workflow for the synthesis of an ester from this compound.

Materials:

-

This compound (1.0 eq.)

-

Alcohol (1.1 eq.)

-

Anhydrous Pyridine (1.2 eq.)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (Saturated NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

-

TLC plates, developing solvent (e.g., Hexane/Ethyl Acetate mixture)

Workflow:

Caption: Generalized laboratory workflow.

Detailed Steps:

-

Preparation: Ensure all glassware is rigorously dried. Assemble the reaction flask with a magnetic stirrer and septum under an inert atmosphere of nitrogen.

-

Reagent Charging: In the reaction flask, dissolve the alcohol (1.1 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Slowly add this compound (1.0 eq.), dissolved in a small amount of anhydrous DCM, to the stirred solution dropwise over 10-15 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Aqueous Work-up: Once complete, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.

-

Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude ester can be purified by flash column chromatography or recrystallization to yield the final product.

Troubleshooting and Side Reactions

-

Low Yield: Often caused by moisture contamination. Ensure all reagents, solvents, and glassware are scrupulously dry.[5]

-

Formation of Carboxylic Acid: If the acyl chloride hydrolyzes, clofibric acid will be present. This can be removed during the basic wash (NaHCO₃) in the work-up.

-

Steric Hindrance: While the gem-dimethyl group on the acyl chloride can introduce some steric bulk, the reaction is generally efficient.[17] However, with very bulky tertiary alcohols, the reaction rate may be significantly slower, potentially requiring a more potent catalyst like 4-dimethylaminopyridine (DMAP) or elevated temperatures.[12]

Conclusion

The reaction of this compound with alcohols is a robust and highly efficient method for synthesizing a critical class of esters used in pharmaceutical development. A thorough understanding of the nucleophilic acyl substitution mechanism, the pivotal role of the base catalyst, and meticulous control over anhydrous conditions are the keys to successfully implementing this transformation in a laboratory or industrial setting. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently apply this reaction in their synthetic endeavors.

References

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]

-

Vedantu. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE. Available from: [Link]

-

OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine. Available from: [Link]

-

Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. Available from: [Link]

-

Save My Exams. Acyl chlorides and alcohols. Available from: [Link]

-

JoVE. Video: Acid Halides to Esters: Alcoholysis. Available from: [Link]

-

Chemguide. nucleophilic addition / elimination in the reactions of acyl chlorides. Available from: [Link]

-

Chemistry Stack Exchange. Why is pyridine used when making tosyl esters from alcohols?. Available from: [Link]

-

IISTE.org. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Available from: [Link]

-

ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Available from: [Link]

-

Chemistry Steps. Alcohols to Acid Chlorides. Available from: [Link]

-

National Institutes of Health. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available from: [Link]

-

Wikipedia. Ronifibrate. Available from: [Link]

-

SciSpace. The recalcitrance of clofibric acid to microbial degradation. Available from: [Link]

-

De Gruyter. Efficient and catalyst-free condensation of acyl chlorides and alcohols using continuous flow. Available from: [Link]

- Google Patents. US8445715B2 - Method of synthesizing fenofibrate.

-

ResearchGate. (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available from: [Link]

-

Taylor & Francis Online. Clofibric acid – Knowledge and References. Available from: [Link]

- Google Patents. FR2598146A1 - NEW PROCESS FOR THE PREPARATION OF FIBRATES.

-

Merck Index. Clofibric Acid. Available from: [Link]

-

Chemguide. Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Available from: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ronifibrate - Wikipedia [en.wikipedia.org]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. orgosolver.com [orgosolver.com]

- 8. savemyexams.com [savemyexams.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Video: Acid Halides to Esters: Alcoholysis [jove.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 13. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE [vedantu.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. echemi.com [echemi.com]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride

Executive Summary: This document provides a comprehensive technical overview of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, a key chemical intermediate with significant applications in pharmaceutical research and development. This guide details its chemical identity, physicochemical properties, reactivity profile, and standard protocols for its synthesis and analytical characterization. Designed for researchers, scientists, and drug development professionals, this paper synthesizes technical data with practical insights, emphasizing the causality behind experimental procedures and the importance of robust analytical validation.

Chemical Identity and Structure

This compound is a bifunctional organic molecule featuring a highly reactive acyl chloride group and a stable chlorophenoxy moiety. This unique combination makes it a valuable building block for introducing the 2-(4-chlorophenoxy)-2-methylpropanoyl group into more complex molecular architectures.

Nomenclature and Identifiers

The compound is identified by several names and registry numbers, which are crucial for accurate sourcing and regulatory documentation.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 5542-60-9[1][2][3] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂[1][2] |

| Molecular Weight | 233.09 g/mol [1][2] |

| InChIKey | OODRWLGKUBMFLZ-UHFFFAOYSA-N[1][3] |

| SMILES | CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Cl[1] |

| Common Synonyms | p-Chlorophenoxyisobutyryl chloride, 2-(4-chlorophenoxy)-2-methylpropionyl chloride[1] |

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions.

Summary of Physical Properties

| Property | Value | Source |

| Boiling Point | 120 °C[4] | ChemicalBook[4] |

| Purity | Typically ≥95% | Sigma-Aldrich[3] |

| Solubility | Reacts with protic solvents (water, alcohols). Soluble in aprotic organic solvents (e.g., dichloromethane, THF, benzene[5]). | Inferred from reactivity |

| Appearance | Colorless to pale yellow liquid | General property |

Expert Insight: The high reactivity of the acyl chloride group with protic solvents is a critical handling consideration. All glassware must be scrupulously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis to the corresponding carboxylic acid, which would halt the desired reaction pathway.

Chemical Properties and Reactivity Profile

The chemistry of this molecule is dominated by the electrophilic nature of the acyl chloride functional group.

Core Reactivity: The Acyl Chloride Moiety

The carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Caption: Reactivity of this compound.

-

Hydrolysis: Rapidly reacts with water or ambient moisture to form 2-(4-chlorophenoxy)-2-methylpropionic acid and hydrochloric acid gas[6].

-

Alcoholysis: Reacts with alcohols to form esters, a common step in the synthesis of fibrate-like molecules.

-

Aminolysis: Reacts with primary or secondary amines to form amides[5]. This reaction is fundamental for linking the molecule to amine-containing scaffolds.

Stability and Storage Recommendations

For long-term viability, the compound must be stored in a tightly sealed container under an inert, dry atmosphere. Refrigeration is recommended to minimize decomposition. It is incompatible with strong bases, alcohols, amines, and oxidizing agents[6][7].

Hazardous Decomposition Products

Thermal decomposition or reaction with water can liberate toxic and corrosive gases, including hydrogen chloride (HCl), phosgene, and carbon monoxide[6][7]. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Manufacturing

The most direct and common synthesis of this compound involves the chlorination of its parent carboxylic acid.

Primary Synthetic Pathway

The conversion is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)[5][8][9]. The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is preferred in laboratory settings as the byproducts (CO₂, CO, HCl) are all gaseous, simplifying purification.

Caption: Synthesis of the target acyl chloride from its parent acid.

Experimental Protocol: Synthesis via Oxalyl Chloride

This protocol describes a self-validating system where successful synthesis is confirmed by the cessation of gas evolution.

-

Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 2-(4-Chlorophenoxy)-2-methylpropionic acid (1.0 eq).

-

Solvent Addition: Anhydrous dichloromethane (DCM) is added to dissolve the starting material.

-

Catalyst Addition: A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) is added via syringe.

-

Causality: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species in this catalytic cycle. This is more reactive than oxalyl chloride itself.

-

-

Reagent Addition: Oxalyl chloride (1.2-1.5 eq) is added dropwise at 0 °C.

-

Self-Validation: Vigorous gas evolution (CO₂, CO) will be observed. The reaction is considered complete when this off-gassing ceases.

-

-

Reaction Monitoring: The mixture is allowed to warm to room temperature and stirred for 2-3 hours. Progress can be monitored by taking a small, quenched aliquot for IR spectroscopy and observing the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp, high-frequency acyl chloride C=O stretch.

-

Workup: The solvent and excess oxalyl chloride are carefully removed under reduced pressure. The crude product, a liquid, is typically used in the next step without further purification.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a critical precursor in the synthesis of various biologically active molecules.

-

Synthetic Intermediate: Its primary role is as a building block. The acyl chloride functionality provides a reliable chemical handle for attaching the chlorophenoxy-isobutyrate scaffold to diverse molecular frameworks.

-

Fibrate Analogs: The core structure is central to fibrates, a class of amphipathic carboxylic acids used as lipid-lowering agents. This acyl chloride is an ideal starting point for synthesizing novel fibrate derivatives to explore structure-activity relationships (SAR).

-

Ion Channel Modulators: Research has shown that derivatives of the related 2-(p-chlorophenoxy)propionic acid act as specific blockers of CLC chloride channels, highlighting the potential for this scaffold in developing targeted therapeutics for channelopathies[10].

-

Role of Chlorination: The presence of chlorine is a common feature in many FDA-approved drugs.[11][12] It can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making chlorinated intermediates like this one highly valuable in medicinal chemistry programs[11][12].

Analytical Characterization

Rigorous analytical testing is required to confirm the identity and purity of the synthesized material.

Workflow for Structural Verification

Caption: A multi-technique workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework.[13]

-

¹H NMR: The spectrum is expected to be clean and simple.

-

A singlet integrating to 6H around δ 1.7 ppm, corresponding to the two magnetically equivalent methyl groups.

-

An AA'BB' system of two doublets in the aromatic region (δ 6.9-7.4 ppm), each integrating to 2H, characteristic of a para-substituted benzene ring. The ¹H NMR of the precursor acid shows peaks at δ 6.89 (d) and 7.24 (d)[14].

-

-

¹³C NMR: Key signals would include:

-

A quaternary carbonyl carbon (>170 ppm).

-

Four distinct aromatic carbon signals.

-

A quaternary ether-linked carbon.

-

A single signal for the two equivalent methyl carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for confirming the functional group conversion.[13][15]

-

Primary Diagnostic Peak: A very strong, sharp C=O stretching band for the acyl chloride group, expected at a high frequency (typically 1780-1815 cm⁻¹).

-

Disappearance of Precursor Peak: Complete disappearance of the broad O-H stretch from the starting carboxylic acid (2500-3300 cm⁻¹) confirms the reaction has gone to completion.

-

Other Peaks: C-O ether stretches (~1250 cm⁻¹) and aromatic C=C bands (~1600, 1500 cm⁻¹) will also be present.

Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The expected pattern for a molecule with two chlorines is a trio of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.[16] This isotopic signature is a powerful diagnostic tool.

Safety and Handling

Due to its reactivity, this compound presents several hazards.

GHS Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as follows[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Always handle in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.[7]

-

Keep away from water and other incompatible materials to prevent violent reactions and the release of toxic gas[6].

-

In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste.[7]

References

-

Title: this compound | C10H10Cl2O2 | CID - PubChem Source: PubChem URL: [Link]

-

Title: Mecoprop - the NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

-

Title: 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703 Source: PubChem URL: [Link]

-

Title: this compound (C10H10Cl2O2) Source: PubChemLite URL: [Link]

- Title: Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl)

-

Title: 2-chloroisobutyryl chloride | CAS#:13222-26-9 Source: Chemsrc URL: [Link]

-

Title: 2-methylpropanoyl chloride Source: Stenutz URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL: [Link]

- Title: A method for preparing 4-chloro-2-methylphenoxyalkanoic acids Source: Google Patents URL

-

Title: Spectro: A multi-modal approach for molecule elucidation using IR and NMR data Source: OpenReview URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed URL: [Link]

-

Title: Synthesis of 4-(4-chlorophenoxy)-α-phenoxypropionic acid methyl amide Source: PrepChem.com URL: [Link]

-

Title: Molecular requisites for drug binding to muscle CLC-1 and renal CLC-K channel revealed by the use of phenoxy-alkyl derivatives of 2-(p-chlorophenoxy)propionic acid Source: PubMed URL: [Link]

-

Title: Analytical Techniques:IR, NMR, Mass Spect - Part 2 of 4 Exam Prep Source: Pearson URL: [Link]

-

Title: Isobutyryl chloride - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Analytical Techniques:IR, NMR, Mass Spect - Part 4 of 4 Exam Prep Source: Pearson URL: [Link]

-

Title: FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis Source: MDPI URL: [Link]

Sources

- 1. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 5542-60-9 [sigmaaldrich.com]

- 4. This compound CAS#: 5542-60-9 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]

- 10. Molecular requisites for drug binding to muscle CLC-1 and renal CLC-K channel revealed by the use of phenoxy-alkyl derivatives of 2-(p-chlorophenoxy)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. openreview.net [openreview.net]

- 14. 2-(4-Chlorophenoxy)-2-methylpropionic acid synthesis - chemicalbook [chemicalbook.com]

- 15. Analytical Techniques:IR, NMR, Mass Spect - Part 2 of 4 Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 16. Analytical Techniques:IR, NMR, Mass Spect - Part 4 of 4 Exam Prep | Practice Questions & Video Solutions [pearson.com]

An In-depth Technical Guide to 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride (CAS 5542-60-9)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, a pivotal chemical intermediate in pharmaceutical synthesis. We will delve into its chemical properties, synthesis methodologies, critical applications in drug development, and essential safety protocols, offering field-proven insights to guide laboratory practice.

Core Characteristics and Significance

This compound, also known as p-chlorophenoxyisobutyryl chloride, is a reactive acyl chloride derivative.[1] Its significance in the pharmaceutical landscape stems primarily from its role as a key building block in the synthesis of fibrate drugs, a class of amphipathic carboxylic acids used to lower blood triglyceride levels. The presence of the acyl chloride group makes it a highly effective acylating agent, enabling the formation of ester linkages central to the structure of drugs like Clofibrate and Fenofibrate.[2][3]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 5542-60-9 | [1][4] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1][4][5][6] |

| Molecular Weight | 233.09 g/mol | [1][4][5][6] |

| Boiling Point | 120 °C | [5] |

| IUPAC Name | This compound | [1] |

| Synonyms | p-chlorophenoxyisobutyryl chloride, 2-(p-chlorophenoxy)-isobutyric acid chloride | [1] |

Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The primary and most direct route to synthesizing this compound is through the chlorination of its parent carboxylic acid, 2-(4-Chlorophenoxy)-2-methylpropionic acid (also known as clofibric acid).[6][7] This conversion is a cornerstone reaction in organic synthesis, and several reagents can be employed, each with distinct advantages.

The choice of chlorinating agent is critical and is dictated by factors such as reaction conditions, scale, and purification strategy. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common and effective reagents for this transformation.[8][9]

-

Thionyl Chloride (SOCl₂): This reagent is often favored because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[8] This simplifies the workup procedure, as the gaseous byproducts can be easily removed from the reaction mixture, driving the reaction to completion and often leaving a relatively clean crude product that can be purified by distillation.[8]

-

Oxalyl Chloride ((COCl)₂): In many laboratory settings, oxalyl chloride is preferred for its milder reaction conditions. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).[6][9] This method is highly efficient and often proceeds at room temperature, which is advantageous for sensitive substrates.[6]

Below is a generalized, self-validating protocol for this conversion.

Experimental Protocol: Synthesis via Oxalyl Chloride

This protocol describes a robust method for converting 2-(4-Chlorophenoxy)-2-methylpropionic acid to its acyl chloride derivative using oxalyl chloride and catalytic DMF.

Step 1: Reaction Setup

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (or nitrogen inlet), suspend 2-(4-Chlorophenoxy)-2-methylpropionic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

The use of anhydrous solvent is critical, as acyl chlorides are highly reactive towards water.

Step 2: Addition of Reagents

-

To the stirred suspension, add oxalyl chloride (1.2 - 1.5 eq) dropwise at 0 °C (ice bath).

-

Following the addition of oxalyl chloride, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the mixture. The onset of gas evolution (CO₂, CO, and HCl) indicates the initiation of the reaction.

Step 3: Reaction Progression and Monitoring

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[6]

-

The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol to form the methyl ester, and analyzing the mixture by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting carboxylic acid.

Step 4: Workup and Purification

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation to yield a clear liquid.

Step 5: Product Validation

-

The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The FT-IR spectrum should show a characteristic strong C=O stretch for the acyl chloride at approximately 1780-1815 cm⁻¹.

Caption: Synthesis of the target acyl chloride from its parent carboxylic acid.

Core Application: Synthesis of Fibrate Drugs

The primary utility of this compound for drug development professionals lies in its application as an intermediate for synthesizing fibrate drugs. Its high reactivity allows for efficient esterification of phenolic hydroxyl groups under mild conditions.

A prominent example is its role in certain synthetic routes for Fenofibrate. Fenofibrate is the isopropyl ester of fenofibric acid.[2] While many industrial syntheses build the molecule through other pathways, a laboratory-scale synthesis can utilize the acylation of a phenolic precursor. The acyl chloride facilitates the attachment of the 2-(4-chlorophenoxy)-2-methylpropanoyl moiety to the core structure.

Sources

- 1. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 3. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 5542-60-9 [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 2-(4-chlorophenoxy)-2-methylpropanoic acid [stenutz.eu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

A Technical Guide to 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride: Synthesis, Properties, and Applications in Fibrate Drug Development

Abstract: This technical guide provides a comprehensive overview of 2-(4-chlorophenoxy)-2-methylpropanoyl chloride, a key chemical intermediate in pharmaceutical synthesis. We will delve into its precise chemical identity, including its verified IUPAC name, physicochemical properties, and detailed synthesis protocols. The primary focus is on its critical role as a precursor in the manufacturing of fibrate class drugs, such as Clofibrate and Fenofibrate, which are essential in the management of hyperlipidemia. This document is intended for researchers, chemists, and professionals in the field of drug development, offering field-proven insights and methodologies.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity. The compound in focus is unequivocally identified by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is This compound .[1] This name precisely describes its molecular structure: a propanoyl chloride backbone substituted at the second carbon position with both a methyl group and a 4-chlorophenoxy group.

In literature and commercial listings, it is also known by several synonyms, which include:

-

p-chlorophenoxyisobutyryl chloride[1]

-

2-(p-chlorophenoxy)-isobutyric acid chloride[1]

-

2-(4-chlorophenoxy)-2-methylpropionyl chloride[1]

Key Identifiers and Physicochemical Properties

For unambiguous identification and characterization, several key identifiers and properties are used globally. These are summarized below.

| Property | Value | Source |

| CAS Number | 5542-60-9 | PubChem[1] |

| Molecular Formula | C10H10Cl2O2 | PubChem[1] |

| Molecular Weight | 233.09 g/mol | PubChem[1] |

| Canonical SMILES | CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Cl | PubChem[1] |

| InChIKey | OODRWLGKUBMFLZ-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical process, typically achieved from its corresponding carboxylic acid. This conversion is a standard procedure in organic chemistry, yet precision is paramount to ensure high yield and purity for pharmaceutical applications.

Primary Synthesis Route

The most common and industrially viable method for preparing the title compound is the reaction of 2-(4-chlorophenoxy)-2-methylpropanoic acid with a chlorinating agent.[2] Thionyl chloride (SOCl2) or oxalyl chloride are frequently employed for this transformation due to their efficacy and the volatile nature of their byproducts (SO2, HCl, CO, CO2), which simplifies purification.

The parent acid, 2-(4-chlorophenoxy)-2-methylpropanoic acid, is itself synthesized from p-chlorophenol, acetone, and chloroform.[3][4]

Detailed Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of the acyl chloride from its parent acid.

Materials:

-

2-(4-chlorophenoxy)-2-methylpropanoic acid (1 equivalent)

-

Thionyl chloride (SOCl2) (1.5-2.0 equivalents) or Oxalyl dichloride (1.5 equivalents)[2]

-

Anhydrous dichloromethane (DCM) or Toluene as solvent

-

N,N-dimethylformamide (DMF) (catalytic amount)[2]

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl2), and a dropping funnel is set up under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: 2-(4-chlorophenoxy)-2-methylpropanoic acid is dissolved in the anhydrous solvent. A catalytic amount of DMF is added.

-

Chlorination: Thionyl chloride (or oxalyl chloride) is added dropwise to the stirred solution at room temperature.[2] The reaction is exothermic, and a gentle reflux may be observed.

-

Reaction Monitoring: The reaction mixture is typically heated to a gentle reflux (around 40-50°C) for 2-4 hours to ensure completion. Progress can be monitored by the cessation of gas evolution (HCl and SO2).

-

Work-up and Isolation: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure (vacuum distillation). The crude this compound is obtained as an oil or low-melting solid and can be purified by vacuum distillation if necessary.

Mechanistic Rationale

The use of a catalyst like DMF is crucial for the reaction with oxalyl chloride and beneficial for thionyl chloride. The DMF reacts with the chlorinating agent to form the Vilsmeier reagent, [(CH3)2N=C(H)Cl]+Cl-, which is a more potent acylating agent and facilitates the conversion of the carboxylic acid to the acyl chloride. This catalytic cycle enhances the reaction rate and allows for milder conditions.

Caption: Workflow for the synthesis of the target acyl chloride.

Core Application in Drug Development: A Precursor to Fibrates

The primary industrial and scientific value of this compound lies in its role as a key building block for fibrate drugs. Fibrates are a class of amphipathic carboxylic acids used to treat metabolic disorders, primarily hypercholesterolemia and hypertriglyceridemia.[5]

Synthesis of Clofibrate: A Case Study

Clofibrate, one of the earliest fibrate drugs, is the ethyl ester of 2-(4-chlorophenoxy)-2-methylpropanoic acid.[3] Its synthesis directly from the acyl chloride is a classic example of esterification.

Reaction: The acyl chloride is reacted with ethanol (C2H5OH), often in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: General pathway for fibrate synthesis from the acyl chloride.

This same intermediate is also pivotal in the synthesis of other fibrates like Fenofibrate, which involves reaction with different precursors but often relies on the reactivity of this acyl chloride or its parent acid.[6][7]

Safety, Handling, and Storage

As an acyl chloride, this compound is a reactive and hazardous compound that must be handled with appropriate precautions.

-

Hazards: The compound is classified as a skin, eye, and respiratory irritant.[1] It is corrosive and reacts violently with water and other protic solvents (like alcohols) in a highly exothermic reaction, releasing corrosive HCl gas.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[8]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like bases, alcohols, and oxidizing agents.

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a cornerstone intermediate in the synthesis of lipid-lowering fibrate drugs. Its well-defined synthesis from its parent carboxylic acid and its high reactivity make it an invaluable tool for pharmaceutical chemists. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective use in research and drug development.

References

- 1. This compound | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]

- 4. 2-(4-Chlorophenoxy)-2-methylpropionic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 7. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

Technical Guide: Elucidation of the Molecular Weight of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride

An In-depth Analysis for Chemical Research and Development Professionals

Abstract: This technical guide provides a comprehensive examination of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, a reactive chemical intermediate of significant interest in the pharmaceutical and agrochemical sectors. The central focus of this document is the precise determination, verification, and practical implications of its molecular weight. We will delve into its chemical identity, physicochemical properties, theoretical calculations, and empirical verification methodologies. Furthermore, this guide contextualizes the compound's relevance by exploring its synthetic pathways and inherent safety considerations, offering a holistic resource for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound is an acyl chloride characterized by a core 2-methylpropanoic acid structure, modified with a 4-chlorophenoxy group at the C2 position. This structure renders it a valuable bifunctional reagent. Its key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5542-60-9 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | PubChem[1] |

| Synonyms | p-chlorophenoxyisobutyryl chloride, 2-(4-chlorophenoxy)-2-methylpropionyl chloride | PubChem[1] |

The molecule's architecture combines a stable ether linkage with a highly reactive acyl chloride group, making it a versatile building block in organic synthesis.

Caption: Workflow for empirical verification of molecular weight via HRMS.

Synthesis Context and Applications

This compound is not typically found in nature; it is synthesized for specific applications. Its primary route of synthesis involves the chlorination of its corresponding carboxylic acid, 2-(4-Chlorophenoxy)-2-methylpropionic acid (also known as clofibric acid). [3][4]This precursor acid is notable for its use in synthesizing herbicides and as a key intermediate in pharmaceutical development. [4] Protocol: Synthesis of this compound

This reaction is a standard conversion of a carboxylic acid to an acyl chloride.

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagents: 2-(4-Chlorophenoxy)-2-methylpropionic acid (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane (DCM) or toluene.

-

Reaction: Thionyl chloride (SOCl₂) (approx. 1.2-1.5 eq) is added dropwise to the solution at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

-

Progression: The mixture is allowed to warm to room temperature and then gently refluxed until the evolution of HCl and SO₂ gas ceases (typically 1-3 hours).

-

Workup: The reaction mixture is cooled, and the excess solvent and thionyl chloride are removed under reduced pressure (rotary evaporation).

-

Purification: The crude product is purified by vacuum distillation to yield the pure acyl chloride.

Caption: General synthesis pathway from the parent carboxylic acid.

Safety and Handling

As an acyl chloride, this compound is reactive and requires careful handling in a well-ventilated fume hood.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [1]* Reactivity: It reacts exothermically with water, alcohols, and other nucleophiles to release corrosive hydrogen chloride (HCl) gas. All glassware must be scrupulously dried before use.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory.

Conclusion

The molecular weight of this compound is definitively established as 233.09 g/mol , with a corresponding monoisotopic mass of 232.0057849 Da. This value is supported by theoretical calculations based on its molecular formula, C₁₀H₁₀Cl₂O₂, and is readily verifiable using high-resolution mass spectrometry. Understanding this fundamental property is essential for the compound's use as a key intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Due to its reactive nature, strict adherence to safety protocols is imperative during its handling and use.

References

-

PubChem Compound Summary for CID 2781312, this compound. National Center for Biotechnology Information. [Link]

-

A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. [Link]

-

This compound (C10H10Cl2O2). PubChemLite. [Link]

Sources

An In-Depth Technical Guide to 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride: Synthesis, Characterization, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, a key intermediate in the synthesis of various organic molecules, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthesis protocol, analytical characterization, and its role in the development of therapeutic agents.

Introduction and Core Molecular Attributes

This compound, also known as p-chlorophenoxyisobutyryl chloride, is a reactive acyl chloride derivative of clofibric acid.[1] Its structure features a 4-chlorophenoxy group linked to a dimethyl acetyl chloride moiety. This unique combination of a stable aromatic ether and a reactive acyl chloride functional group makes it a valuable building block in organic synthesis.

The presence of the acyl chloride group allows for facile reactions with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form corresponding esters, amides, and thioesters. This reactivity is central to its utility in constructing more complex molecular architectures, particularly in the synthesis of fibrate drugs and their analogs.[2][3]

Structural Representation

The structural formula of this compound is presented below.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing reaction conditions, purification procedures, and for safe handling and storage.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 5542-60-9 | [4] |

| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1] |

| Molecular Weight | 233.09 g/mol | [1] |

| Appearance | Not specified, likely a liquid | - |

| Boiling Point | 120 °C | [5] |

| Monoisotopic Mass | 232.00578 Da | [6] |

| Predicted XlogP | 3.6 | [6] |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the reaction of its corresponding carboxylic acid, 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid), with a chlorinating agent.[3] Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this conversion due to their high reactivity and the formation of gaseous byproducts that are easily removed from the reaction mixture.

Synthesis Workflow

The overall synthetic pathway is a two-step process starting from 4-chlorophenol.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2-(4-chlorophenoxy)-2-methylpropanoic acid.

Materials:

-

2-(4-chlorophenoxy)-2-methylpropanoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Charging the Flask: Add 2-(4-chlorophenoxy)-2-methylpropanoic acid (e.g., 21.4 g, 0.1 mol) and anhydrous toluene (e.g., 100 mL) to the flask.

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (e.g., 14.3 g, 8.8 mL, 0.12 mol) to the suspension at room temperature. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent and Solvent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene by distillation under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a clear liquid.

Note: This is a general procedure and may require optimization based on the scale of the reaction and available equipment. All operations should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride and the evolved gases.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons. The aromatic protons on the chlorophenoxy ring will appear as two doublets in the range of δ 6.8-7.3 ppm.[7] The two equivalent methyl groups will give a sharp singlet at approximately δ 1.6-1.7 ppm.[7] The integration of these signals should correspond to a 4:6 ratio (aromatic:methyl).

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Distinct signals are expected for the carbonyl carbon of the acyl chloride (around 170-175 ppm), the quaternary carbon attached to the oxygen and the two methyl groups, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons will be influenced by the chlorine and oxygen substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group, typically found in the region of 1780-1815 cm⁻¹. Other characteristic absorptions will include C-O stretching for the ether linkage and C-Cl stretching for the aromatic chloride.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 232 (for the ³⁵Cl isotopes) and a characteristic M+2 peak at m/z 234 due to the presence of two chlorine atoms.[6] Fragmentation patterns will likely involve the loss of a chlorine radical and the cleavage of the acyl group.

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of a variety of pharmacologically active compounds, most notably the fibrate class of lipid-lowering agents.[2][3]

Synthesis of Fibrates

Fibrates, such as fenofibrate, are widely used in the treatment of hyperlipidemia. The synthesis of fenofibrate involves the esterification of fenofibric acid, which can be prepared from this compound.[2] The acyl chloride's high reactivity allows for efficient ester formation with isopropanol under mild conditions.

Caption: General reaction scheme for the use of the acyl chloride.

Development of Novel Therapeutic Agents

Beyond fibrates, this acyl chloride is a versatile reagent for creating libraries of novel compounds for drug discovery.[8][9] By reacting it with various alcohols, amines, and other nucleophiles, medicinal chemists can generate a diverse set of molecules for screening against various biological targets. For instance, derivatives of clofibric acid have been investigated for their effects on chloride ion channels, highlighting the potential for this chemical scaffold in developing treatments for channelopathies.[9] The ease of derivatization using this compound facilitates structure-activity relationship (SAR) studies, which are fundamental to optimizing lead compounds in the drug development process.[]

Safety and Handling

This compound is a reactive and potentially hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is expected to be corrosive and a lachrymator, causing severe irritation to the skin, eyes, and respiratory tract.[1] It will react violently with water and other protic solvents to release corrosive hydrogen chloride gas.

-

Handling: All manipulations should be performed in a certified chemical fume hood.[11][12][13] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[14][15]

-

Storage: The compound should be stored in a cool, dry, well-ventilated area, away from moisture and incompatible materials such as alcohols, amines, and strong bases.[11][12] It should be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[15]

-

Disposal: Waste material should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug development. Its well-defined reactivity, stemming from the acyl chloride functional group, allows for the efficient construction of a wide range of molecules, including the important class of fibrate drugs. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and industrial settings. This guide provides a solid foundation for scientists and researchers working with this important compound.

References

-